Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester)
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Overview
Description
Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) is a chemical compound with a complex structure that includes a pyridine ring, a carbamate ester, and an ammonium bromide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) typically involves the reaction of 3-hydroxy-2-pyridylmethylamine with diethyl bromide and dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the intermediate: 3-hydroxy-2-pyridylmethylamine reacts with diethyl bromide to form the intermediate diethyl(3-hydroxy-2-pyridylmethyl)amine.
Carbamoylation: The intermediate is then reacted with dimethylcarbamoyl chloride to form the final product, Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit certain enzymes by binding to their active sites.
Modulating receptors: The compound may interact with cellular receptors, altering their activity.
Affecting cellular pathways: It can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine bromide: Similar in structure but with different pharmacological properties.
Neostigmine bromide: Another related compound with distinct biological activity.
Physostigmine: Shares some structural similarities but differs in its mechanism of action.
Uniqueness
Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66902-95-2 |
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Molecular Formula |
C14H24BrN3O2 |
Molecular Weight |
346.26 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C14H24N3O2.BrH/c1-6-17(5,7-2)11-12-13(9-8-10-15-12)19-14(18)16(3)4;/h8-10H,6-7,11H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FGQMFAPOLGZXCO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
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